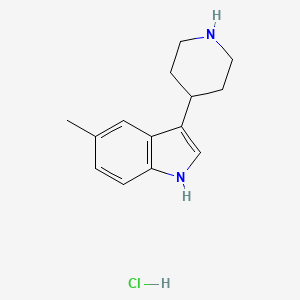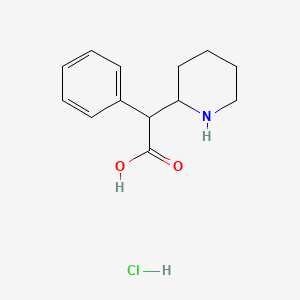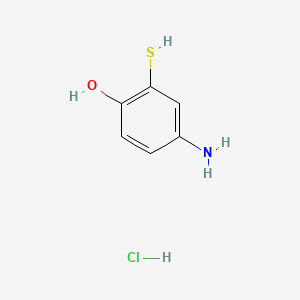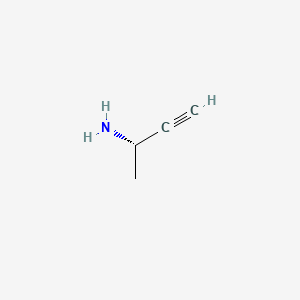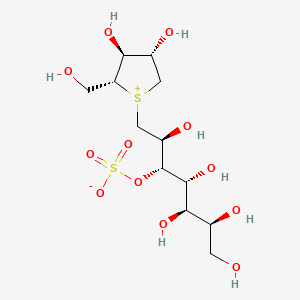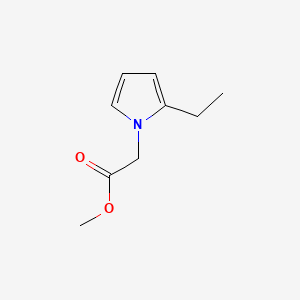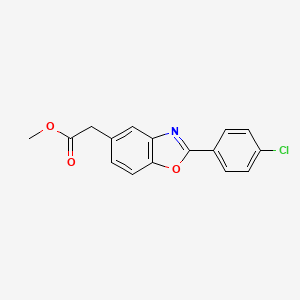
Floctafenine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Floctafenine-d5 is the labelled analogue of Floctafenine . Floctafenine is an anti-inflammatory analgesic used to manage mild to moderate acute pain . It is similar in action to aspirin and inhibits prostaglandin synthesis .
Synthesis Analysis
Floctafenine can be synthesized beginning with the conversion of ortho-trifluoromethyl aniline to a quinolol . The compound is then condensed with ethoxy methylene malonic diethyl ester (EMME) and cyclized thermally. That intermediate is then saponified; the resulting acid is decarboxylated and finally converted to the 4-chloroquinoline by reaction with phosphorus oxychloride. The displacement of chlorine with methyl anthranilate then affords the coupled intermediate. An ester interchange of that product with glycerol leads to the glyceryl ester, floctafenine .Molecular Structure Analysis
The molecular formula of Floctafenine is C20H17F3N2O4 . The average mass is 406.355 Da and the monoisotopic mass is 406.114044 Da .Chemical Reactions Analysis
The pathophysiology of ADHD is related to dopamine (DA) and dopamine receptor (DAR) dysregulation in the brain . There is growing evidence that specific dopamine receptor subtypes are associated with specific symptoms and behaviors associated with ADHD, such as motor and attention dysfunction .Physical And Chemical Properties Analysis
The molecular formula of Floctafenine is C20H17F3N2O4 . The average mass is 406.355 Da and the monoisotopic mass is 406.114044 Da .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Floctafenine-d5 involves the substitution of hydrogen atoms with deuterium atoms in Floctafenine. This can be achieved through a multi-step synthesis process.", "Starting Materials": [ "Floctafenine", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)", "Sodium borohydride (NaBH4)", "Acetic acid (CH3COOH)", "Methanol (CH3OH)", "Chloroform (CHCl3)" ], "Reaction": [ "Step 1: Dissolve Floctafenine in D2O and add NaOH. Heat the mixture under hydrogen gas to replace some of the hydrogen atoms with deuterium atoms.", "Step 2: Use Pd/C as a catalyst to reduce the remaining hydrogen atoms to deuterium atoms.", "Step 3: Add NaBH4 to the mixture to reduce any remaining unsaturated bonds and to remove any impurities.", "Step 4: Purify the mixture using column chromatography to obtain Floctafenine-d5.", "Step 5: Convert Floctafenine-d5 to its acetic acid salt form by dissolving it in acetic acid and methanol.", "Step 6: Extract the salt form using chloroform and evaporate the solvent to obtain pure Floctafenine-d5." ] } | |
Numéro CAS |
1794884-17-5 |
Nom du produit |
Floctafenine-d5 |
Formule moléculaire |
C20H17F3N2O4 |
Poids moléculaire |
411.392 |
Nom IUPAC |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C20H17F3N2O4/c21-20(22,23)15-6-3-5-13-17(8-9-24-18(13)15)25-16-7-2-1-4-14(16)19(28)29-11-12(27)10-26/h1-9,12,26-27H,10-11H2,(H,24,25)/i10D2,11D2,12D |
Clé InChI |
APQPGQGAWABJLN-XPZONWKMSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F |
Synonymes |
2-[[8-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid 2,3-Dihydroxypropyl-d5 Ester; N-[8-(Trifluoromethyl)-4-quinolyl]anthranilic Acid 2,3-Dihydroxypropyl-d5 Ester; 1-[N-[8-(Trifluoromethyl)-4-quinolyl]anthranilate]glycerol-d5; Diralgan-d5; Floctaf |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)
